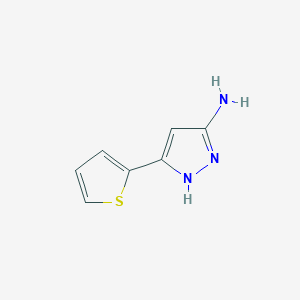

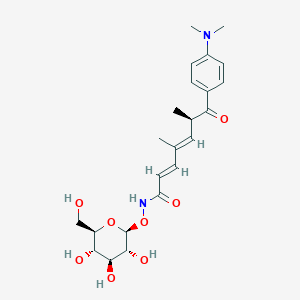

3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine

Overview

Description

3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine, also known as 3-M5MP, is an organic compound that has become increasingly popular in the scientific community due to its versatile applications in research and development. This molecule has been studied for its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions.

Scientific Research Applications

Synthesis and Structure Analysis

- Synthesis and Characterization of Complexes : The compound has been utilized in the synthesis and structural analysis of various metal complexes. For instance, complexes with Pd(II), Pt(II), Zn(II), and Ir(III) have been synthesized using pyridine substituted N-methyl isoxazolidines, a class to which 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine belongs. These complexes were characterized using techniques like NMR and X-ray crystallography, highlighting their potential in materials science and coordination chemistry (Lysenko et al., 2001).

Chemical Reactions and Mechanisms

- Exploring Chemical Reactivity : Studies on the equilibria and rates of reactions involving organic N-bases and substituted manganese phthalocyanine included the use of pyridine/pyrimidine/pyrazine derivatives, similar to this compound. This research provides insights into the chemical thermodynamics and kinetics of these reactions, useful for developing new materials based on phthalocyanines (Ovchenkova et al., 2019).

Material Science and Engineering

- Development of Electro-Optic Materials : In the field of material science, pyrrole-pyridine-based compounds, closely related to this compound, have been investigated for their potential in electro-optic applications. These studies focus on the synthesis, microstructure, and nonlinear optical response of these compounds, making them significant for advanced technological applications (Facchetti et al., 2006).

Organic Light-Emitting Devices (OLEDs)

- Enhancement of OLED Performance : The compound has been instrumental in the synthesis of iridium(III) complexes, which demonstrated high performance in OLEDs. Such research contributes to the advancement of display technologies and lighting systems, underscoring the compound's role in enhancing the efficiency of these devices (Su et al., 2021).

Organocatalysis

- Use in Organocatalysis : It has been applied as an organocatalyst in chemical synthesis, specifically in enhancing the enantioselectivity of aldol reactions. This illustrates its potential in the field of organic chemistry, particularly in asymmetric synthesis (Tong et al., 2008).

Coordination Chemistry

- Coordination Chemistry Applications : The compound's derivatives have been used in the synthesis and study of iron(II) complexes. These studies often focus on hydrogen bonding and steric effects, contributing to the understanding of coordination chemistry and material properties (Roberts et al., 2014).

Mechanism of Action

Target of Action

The primary target of 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine, also known as nicotine, is the nicotinic acetylcholine receptors (nAChR) . These receptors play a crucial role in transmitting signals in the nervous system.

Mode of Action

Nicotine acts as an agonist at the nicotinic acetylcholine receptors . This means it binds to these receptors and activates them. The activation of these receptors leads to the stimulation of neurons .

Result of Action

The activation of neurons by nicotine can have various effects at the molecular and cellular level. For example, in certain contexts, nicotine can block synaptic transmission . This means it can prevent signals from being passed from one neuron to another.

properties

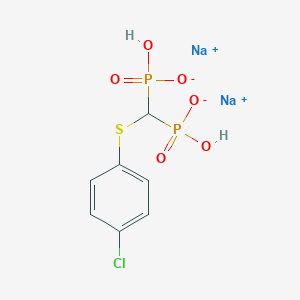

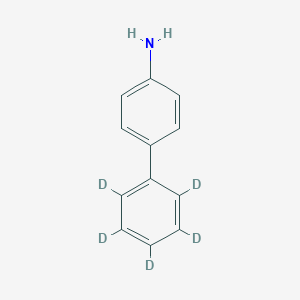

IUPAC Name |

3-methyl-5-(1-methylpyrrolidin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-9-6-10(8-12-7-9)11-4-3-5-13(11)2/h6-8,11H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPPLPODBERCBRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)C2CCCN2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30404991 | |

| Record name | 3-methyl-5-(1-methylpyrrolidin-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82111-06-6 | |

| Record name | 3-methyl-5-(1-methylpyrrolidin-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-Methyl 3-{[tert-butyldimethylsilyl)oxy]}-2-methylpropionate](/img/structure/B15488.png)